2-Naphthyl 4-piperidinyl ether
Overview
Description
2-Naphthyl 4-piperidinyl ether is an organic compound with the molecular formula C15H17NO and a molecular weight of 227.30 g/mol . It is a biochemical used in proteomics research and has applications in various scientific fields . The compound consists of a naphthalene ring system attached to a piperidine ring via an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthyl 4-piperidinyl ether typically involves the reaction of 2-naphthol with 4-piperidinol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-naphthol is replaced by the piperidinyl group, forming the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Naphthyl 4-piperidinyl ether can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield 2-naphthol and 4-piperidinol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium or rhodium catalysts.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Piperidine derivatives.
Substitution: 2-Naphthol and 4-piperidinol.
Scientific Research Applications
2-Naphthyl 4-piperidinyl ether has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Naphthyl 4-piperidinyl ether involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, disrupting its function, while the piperidine ring can interact with proteins, affecting their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Naphthyl 4-piperidinyl ether hydrochloride: A salt analog with similar properties but different solubility and stability characteristics.
Piperidine derivatives: Compounds with a piperidine ring that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Uniqueness: this compound is unique due to its specific combination of a naphthalene ring and a piperidine ring linked by an ether bond. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
4-naphthalen-2-yloxypiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-4-13-11-15(6-5-12(13)3-1)17-14-7-9-16-10-8-14/h1-6,11,14,16H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPIGRLQUAFSQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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